molecular formula C11H10F2N2O2 B15051952 ethyl N-(5,7-difluoro-1H-indol-3-yl)carbamate

ethyl N-(5,7-difluoro-1H-indol-3-yl)carbamate

Cat. No.: B15051952
M. Wt: 240.21 g/mol
InChI Key: WMZGPUIIAJKSCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5,7-difluoro-1H-indol-3-yl)carbamate typically involves the reaction of 5,7-difluoroindole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(5,7-difluoro-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

ethyl N-(5,7-difluoro-1H-indol-3-yl)carbamate

InChI

InChI=1S/C11H10F2N2O2/c1-2-17-11(16)15-9-5-14-10-7(9)3-6(12)4-8(10)13/h3-5,14H,2H2,1H3,(H,15,16)

InChI Key

WMZGPUIIAJKSCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CNC2=C1C=C(C=C2F)F

Origin of Product

United States

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